Cas no 2034339-72-3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034339-72-3x500.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2034339-72-3
- AKOS026692830
- F6513-3672
- 5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide
- 5-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
-
- インチ: 1S/C18H16N4O4/c1-11(23)20-13-4-5-22-15(8-13)14(10-19-22)18(24)21-12-2-3-16-17(9-12)26-7-6-25-16/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,24)
- InChIKey: KFVYFLPEWMBZPQ-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC(=CC1=2)NC(C1C=NN2C=CC(=CC2=1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 352.11715500g/mol
- どういたいしつりょう: 352.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6513-3672-2mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-4mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-1mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-5μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-3mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-5mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6513-3672-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide |
2034339-72-3 | 2μmol |
$57.0 | 2023-09-08 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamideに関する追加情報
Comprehensive Analysis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide (CAS No. 2034339-72-3)
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide (CAS No. 2034339-72-3) is a highly specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, combining a benzodioxin moiety with a pyrazolo[1,5-a]pyridine core, makes it a promising candidate for various therapeutic applications. Researchers are particularly intrigued by its potential role in modulating specific biological pathways, which could lead to breakthroughs in drug development.
One of the key features of this compound is its acetamidopyrazolo[1,5-a]pyridine scaffold, which is known for its versatility in medicinal chemistry. The presence of the benzodioxin group further enhances its binding affinity to certain protein targets, making it a valuable tool for studying enzyme inhibition and receptor interactions. Recent studies have explored its potential in addressing conditions related to inflammation and metabolic disorders, aligning with current trends in precision medicine and personalized therapeutics.
In the context of modern drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide stands out due to its balanced pharmacokinetic properties. Its moderate lipophilicity and molecular weight suggest favorable bioavailability, a critical factor in the development of orally active drugs. This aligns with the growing demand for small-molecule therapies that can target previously undruggable pathways, a hot topic in the pharmaceutical industry.
The synthesis of this compound involves multi-step organic reactions, with careful attention to the introduction of the acetamido and carboxamide functional groups. These modifications are essential for optimizing its biological activity and selectivity. Researchers are also investigating its stability under physiological conditions, as this impacts its potential for clinical translation. The compound's CAS No. 2034339-72-3 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.
From a structural perspective, the pyrazolo[1,5-a]pyridine core is a privileged scaffold in drug design, often associated with anti-inflammatory and anticancer properties. The addition of the dihydrobenzodioxin moiety introduces conformational rigidity, which can improve target engagement and reduce off-target effects. This dual functionality makes the compound a subject of intense study in fragment-based drug discovery, a cutting-edge approach that leverages small molecular fragments to build potent inhibitors.
As the scientific community continues to explore novel therapeutic avenues, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide represents a compelling example of how structural innovation can drive pharmacological advancements. Its potential applications span from neurodegenerative diseases to metabolic syndromes, reflecting the interdisciplinary nature of contemporary biomedical research. With ongoing studies, this compound may soon emerge as a cornerstone in the development of next-generation therapeutics.
2034339-72-3 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-acetamidopyrazolo[1,5-a]pyridine-3-carboxamide) 関連製品
- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)
- 77564-42-2((2S)-4-(benzyloxy)butan-2-ol)
- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 43195-60-4(Uridine 5′-diphosphoglucuronic acid ammonium salt)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)




